Ethyl 7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
ETHYL 7-CHLORO-6,8-DIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is a quinolone derivative known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorine and fluorine atoms, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-CHLORO-6,8-DIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which is often derived from 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: The intermediate undergoes cyclization to form the quinoline ring.
Substitution: Chlorine and fluorine atoms are introduced through halogenation reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
In industrial settings, the production of ETHYL 7-CHLORO-6,8-DIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is optimized for large-scale synthesis. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to accelerate the reaction rates and improve selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-CHLORO-6,8-DIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Produces quinolone N-oxides.
Reduction: Yields hydroxyquinoline derivatives.
Substitution: Results in various substituted quinoline esters.
Scientific Research Applications
ETHYL 7-CHLORO-6,8-DIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of antibacterial and antiviral agents.
Biological Studies: Investigated for its potential effects on bacterial DNA gyrase and topoisomerase IV.
Industrial Chemistry: Employed in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ETHYL 7-CHLORO-6,8-DIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE involves:
DNA Gyrase Inhibition: The compound binds to bacterial DNA gyrase, inhibiting its activity and preventing DNA replication.
Topoisomerase IV Inhibition: It also targets topoisomerase IV, disrupting the separation of replicated DNA strands.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone derivative with similar antibacterial properties.
Levofloxacin: A fluoroquinolone used to treat a variety of bacterial infections.
Norfloxacin: Known for its effectiveness against urinary tract infections.
Uniqueness
ETHYL 7-CHLORO-6,8-DIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential efficacy as a pharmaceutical intermediate.
Properties
Molecular Formula |
C12H8ClF2NO3 |
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Molecular Weight |
287.64 g/mol |
IUPAC Name |
ethyl 7-chloro-6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H8ClF2NO3/c1-2-19-12(18)6-4-16-10-5(11(6)17)3-7(14)8(13)9(10)15/h3-4H,2H2,1H3,(H,16,17) |
InChI Key |
FAUFZXGDRRGIAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)Cl)F |
Origin of Product |
United States |
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